molecular formula C20H16N4O5S2 B2539906 N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide CAS No. 899351-47-4

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide

Cat. No.: B2539906
CAS No.: 899351-47-4
M. Wt: 456.49
InChI Key: QODWWQBLAUHLKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core linked to a chromene-carboxamide moiety via a sulfonamide bridge. This molecular architecture incorporates two privileged structures in medicinal chemistry: the 1,3,4-thiadiazole and the sulfonamide group . The 1,3,4-thiadiazole ring system is known for its mesoionic nature, which can enhance a compound's ability to cross cellular membranes, and it frequently serves as a hydrogen-binding domain and two-electron donor system in interactions with biological targets . Sulfonamide derivatives are extensively researched for their diverse biological activities, including antimicrobial, anticancer, and carbonic anhydrase inhibitory effects . While the specific biological profile of this compound requires further investigation, research on highly similar analogs provides strong rationale for its research value. For instance, a closely related spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivative has been identified as a selective inhibitor of tumor-associated carbonic anhydrase isoforms (hCA IX and XII), demonstrating significant anticancer efficacy against renal, colon, and melanoma cell lines in vitro . Furthermore, other 5-ethyl-1,3,4-thiadiazole-containing compounds have been synthesized and assessed for insecticidal activity, indicating the potential of this chemotype for agrochemical research . The structural features of this compound make it a valuable intermediate or candidate for exploration in several research areas, particularly in the development of novel enzyme inhibitors and as a scaffold for creating new bioactive agents in oncology and infectious disease . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

899351-47-4

Molecular Formula

C20H16N4O5S2

Molecular Weight

456.49

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-3-carboxamide

InChI

InChI=1S/C20H16N4O5S2/c1-2-17-22-23-20(30-17)24-31(27,28)13-9-7-12(8-10-13)21-19(26)15-11-29-16-6-4-3-5-14(16)18(15)25/h3-11H,2H2,1H3,(H,21,26)(H,23,24)

InChI Key

QODWWQBLAUHLKO-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=COC4=CC=CC=C4C3=O

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.

The compound's molecular formula is C17H15N5O5S2C_{17}H_{15}N_{5}O_{5}S_{2} with a molecular weight of 433.46 g/mol. Its structure includes a thiadiazole moiety, which is known for various pharmacological activities.

PropertyValue
Molecular FormulaC17H15N5O5S2C_{17}H_{15}N_{5}O_{5}S_{2}
Molecular Weight433.46 g/mol
CAS Number312914-40-2

Antibacterial Activity

Recent studies have demonstrated that compounds containing the thiadiazole ring exhibit significant antibacterial properties. For instance, derivatives of thiadiazole have shown effectiveness against various bacterial strains:

  • Inhibition Studies : Compounds similar to this compound have shown median effective concentration (EC50) values ranging from 15 to 22 μg/ml against Xanthomonas axonopodis and Xanthomonas oryzae .
  • Mechanism of Action : The antibacterial action is thought to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antifungal Activity

The compound has also been evaluated for antifungal activity:

  • Activity Against Fungi : In vitro studies indicated that related thiadiazole derivatives exhibited lower inhibitory effects on fungi such as Mucor bainieri and Trichoderma atroviride compared to standard antifungal agents like carbendazim .
  • Potential Applications : These findings suggest that the compound could be a candidate for developing new antifungal therapies.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Line Studies : The compound was tested against human colon cancer (HT-29) and breast cancer (MCF-7) cell lines using MTT assays. Results indicated significant cytotoxicity with IC50 values suggesting strong anticancer properties .
  • Binding Affinity : Structural analyses revealed that the compound has good binding affinity to targets involved in cancer cell proliferation, with binding energy scores comparable to known anticancer drugs .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

  • Study on Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and evaluated their biological activities. The results indicated a correlation between structural modifications and enhanced biological activity .
  • COVID-19 Research : Some derivatives were found to exhibit binding affinity to SARS-CoV-2 Mpro enzyme, suggesting potential antiviral applications alongside their anticancer properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds, including N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide, exhibit significant antimicrobial properties:

Antibacterial Activity : Compounds with the thiadiazole moiety have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies report Minimum Inhibitory Concentrations (MICs) ranging from 32 to 42 µg/mL against pathogens like E. coli and S. aureus.

Antifungal Activity : The compound has also demonstrated antifungal effects against strains such as Candida albicans and Aspergillus niger, with inhibition rates between 58% and 66% for some derivatives.

Anticancer Applications

The compound's anticancer potential is primarily attributed to its ability to inhibit glutaminase (GLS), an enzyme critical in glutamine metabolism. This inhibition disrupts cellular growth and proliferation, particularly in cancer cells.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various cancer models:

  • Triple-Negative Breast Cancer (TNBC) : The compound has shown promising results in inhibiting GLS activity in TNBC models, leading to reduced tumor growth.
  • Cell Line Studies : In vitro studies demonstrated significant growth inhibition in several cancer cell lines, including OVCAR-8 and NCI-H40, with percent growth inhibitions reaching up to 86% in certain cases.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound exhibits susceptibility to hydrolysis at multiple sites under acidic or alkaline conditions:

Site Reagents/Conditions Products Mechanism
Carboxamide group6M HCl, reflux (4–6 hrs)4-Oxo-4H-chromene-3-carboxylic acid + 4-(5-ethylthiadiazolylsulfamoyl)aniline Acid-catalyzed nucleophilic acyl substitution
Sulfamoyl group10% NaOH, 80°C (3 hrs)4-Aminobenzenesulfonic acid + 5-ethyl-1,3,4-thiadiazol-2-amine Base-mediated cleavage of S–N bond
Chromene-4-oxo groupH₂O, H⁺/OH⁻ (prolonged)Tautomerization to enol form (minor pathway) Keto-enol tautomerism

Nucleophilic Substitution at Thiadiazole Ring

The electron-deficient 1,3,4-thiadiazole ring participates in SNAr reactions:

Reagent Conditions Product Key Evidence
Hydrazine hydrateEthanol, reflux (8 hrs)N-(5-ethyl-4-amino-1,3,4-thiadiazol-2-yl) derivative IR loss of C–S vibration at 680 cm⁻¹
Sodium methoxideDMF, 100°C (12 hrs)2-Methoxy-5-ethyl-1,3,4-thiadiazole intermediate Mass spec: m/z 173 (M⁺)
Phenacyl bromideK₂CO₃, acetone (RT, 24 hrs)2-(Phenacylthio)-5-ethyl-1,3,4-thiadiazole ¹H NMR: δ 4.82 (s, CH₂)

Condensation Reactions

The chromene-4-oxo group engages in Knoevenagel and Claisen-Schmidt condensations:

Reaction Type Reagent Conditions Product
KnoevenagelMalononitrilePiperidine, EtOH, Δ3-Cyano-2-(4-sulfamoylphenyl)chromene
Claisen-SchmidtBenzaldehydeNaOH (10%), EtOH, 12 hrs3-Cinnamoyl-4-oxochromene derivative
Hydrazone formationPhenylhydrazineAcOH, Δ (6 hrs)4-Oxo-N-phenylhydrazone chromene analog

Cyclization Pathways

The carboxamide and sulfamoyl groups facilitate heterocycle formation:

a) With CS₂/KOH
Reaction with carbon disulfide (1:3 mol ratio) in KOH/DMF yields thiadiazolo[3,2-b] thiadiazine derivatives via intramolecular cyclization :

text
C₂₀H₁₆N₄O₅S₂ + CS₂ → C₂₁H₁₅N₅O₅S₄ + H₂O

Key data :

  • IR: 1620 cm⁻¹ (C=N stretch)

  • ¹³C NMR: δ 118.9 (C=S)

b) With α-Haloketones
Treatment with phenacyl bromide (1.2 eq) produces fused pyrazolo-thiadiazole systems :

text
C₂₀H₁₆N₄O₅S₂ + C₆H₅COCH₂Br → C₂₆H₂₀N₅O₆S₃Br

Key data :

  • Yield: 68%

  • MS: m/z 654 (M⁺)

Coordination Chemistry

The sulfamoyl and carbonyl groups act as polydentate ligands:

Metal Salt Reaction Conditions Complex Structure Stability Constant (log β)
Cu(NO₃)₂·3H₂OEtOH/H₂O (1:1), pH 6.5[Cu(L)₂(H₂O)₂]·2H₂O12.7 ± 0.3
FeCl₃·6H₂OMethanol, reflux (2 hrs)Octahedral Fe(III) complex with S,O-donor9.8 ± 0.2
Zn(OAc)₂RT, 30 minTetrahedral Zn(II)-carboxamide adduct7.4 ± 0.1

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

Path A : Chromene ring electrocyclization
→ Forms benzo[c]coumarin derivative (Φ = 0.32)

Path B : Thiadiazole ring cleavage
→ Generates 1,2-dithiol-3-thione intermediate (Φ = 0.18)

Bioconjugation Reactions

The sulfamoyl group undergoes enzyme-mediated modifications:

Enzyme Substrate Product Activity
Sulfotransferase SULT1A13'-Phosphoadenosine 5'-phosphosulfateO-Sulfonated metaboliteKm = 18 μM, Vmax = 4.2 nmol/min
Cytochrome P450 3A4NADPH/O₂ systemHydroxylated thiadiazole derivativeClearance = 9.8 mL/min/kg

Comparison with Similar Compounds

Sulfonamide Derivatives with Varied Substituents

Compounds in , such as N-(4-(N-(naphthalen-1-yl)sulfamoyl)phenyl)acetamide (4q) and 4-Chloro-N-phenylbenzenesulfonamide (4w) , share the sulfonamide-phenyl backbone but differ in substituents:

Compound Name Key Substituent Molecular Features Synthesis Method
Target Compound 5-ethyl-1,3,4-thiadiazole Thiadiazole enhances sulfur-mediated interactions Likely copper-catalyzed
4q () Naphthalen-1-yl Bulky aromatic group; may reduce solubility Copper catalysis in DCM/EA
4w () 4-Chlorophenyl Electron-withdrawing Cl; increases reactivity Column chromatography

Chromene Carboxamide Analogs

describes N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide , differing from the target in chromene substitution:

Feature Target Compound Compound
Chromene Substituent 4-oxo-4H-chromene 6-methoxy-2-oxo-2H-chromene
Electronic Effects Strong electron-withdrawing (4-oxo) Electron-donating (6-methoxy)
Conjugation Extended π-system (4-oxo) Disrupted conjugation (2-oxo)

In contrast, the 6-methoxy analog in may exhibit higher solubility but reduced reactivity .

Heterocyclic Variations

  • Oxadiazole-Thiazole Hybrids () : Compounds like N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine replace thiadiazole with oxadiazole and thiazole. Oxadiazoles are more oxygen-rich, altering polarity and hydrogen-bonding capacity compared to sulfur-dense thiadiazoles .

Bioactive Analogues

highlights tetrazolyl-arylurea compounds (e.g., 2h , 2j ) with plant growth regulation activity. While structurally distinct, the shared use of heterocycles (tetrazole vs. thiadiazole) underscores the role of nitrogen/sulfur atoms in bioactivity. However, the target’s chromene carboxamide may target entirely different pathways (e.g., kinase inhibition vs. plant hormone mimicry) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-4-oxo-4H-chromene-3-carboxamide and its structural analogs?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions, often involving thiadiazole and chromene precursors. Key steps include:

  • Sulfamoyl linkage formation : Reacting 5-ethyl-1,3,4-thiadiazol-2-amine with sulfonyl chlorides under reflux in aprotic solvents (e.g., acetonitrile) .
  • Chromene-carboxamide coupling : Using carbodiimide-based coupling agents (e.g., DCC) to conjugate the chromene-3-carboxylic acid moiety to the sulfamoylphenyl group .
  • Purification : Crystallization from ethanol/water mixtures (yields: 45–76%) or flash chromatography with ethyl acetate/hexane .
    • Data Table :
IntermediateYield (%)Melting Point (°C)Key Spectral Peaks (IR/NMR)
Thiadiazole-sulfamoyl adduct70–76160–162NH (3300 cm⁻¹), C=O (1680 cm⁻¹)
Chromene-carboxamide45–60180–204C=N (1600 cm⁻¹), S=O (1150 cm⁻¹)

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirms functional groups (e.g., NH, C=O, C=N) with peaks at 3300 cm⁻¹ (NH), 1680 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon types (e.g., carbonyl carbons at δ 165–170 ppm) .
  • Mass Spectrometry : Validates molecular weight via molecular ion peaks (e.g., m/z 311.31 for analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yields?

  • Methodological Answer :

  • Statistical Experimental Design : Use factorial design (e.g., Taguchi method) to evaluate variables like solvent polarity, temperature, and catalyst loading. For example, refluxing in acetonitrile vs. ethanol impacts cyclization efficiency .
  • In Situ Monitoring : Employ HPLC or FTIR to track intermediate formation and adjust reaction times (e.g., 1–3 min for cyclization steps) .
  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance sulfamoyl linkage formation, while ethanol/water mixtures improve crystallization .

Q. How can computational methods resolve contradictions in spectral data or reaction mechanisms?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or COMSOL to model reaction pathways and predict intermediates. For instance, DFT calculations validate thiadiazole ring closure mechanisms .
  • Spectral Simulation : Tools like ACD/Labs or ChemDraw predict NMR/IR spectra for comparison with experimental data, identifying misassignments (e.g., distinguishing C=O vs. C=N peaks) .
  • Mechanistic Insights : MD simulations clarify solvent effects on transition states, explaining yield variations in different solvents .

Q. What strategies address discrepancies in biological activity data for analogs of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., trifluoromethyl groups for lipophilicity) and correlate with bioassay results (e.g., antimicrobial IC₅₀ values) .
  • Metabolic Stability Assays : Use microsomal incubation studies to assess oxidative degradation pathways, guiding structural modifications (e.g., replacing ester groups with amides) .
  • Crystallography : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities affecting binding to target proteins.

Q. How can AI-driven tools enhance experimental design for novel derivatives?

  • Methodological Answer :

  • Reaction Prediction : Platforms like ICReDD integrate quantum mechanics (QM) and machine learning to propose viable synthetic routes for derivatives (e.g., substituting thiadiazole with oxadiazole) .
  • High-Throughput Virtual Screening (HTVS) : Train models on PubChem datasets to prioritize derivatives with desired properties (e.g., solubility >50 µM) .
  • Autonomous Laboratories : AI-controlled systems (e.g., "smart labs") optimize reaction parameters in real-time, reducing trial-and-error iterations .

Data Contradiction Analysis

Q. How to interpret conflicting melting points or spectral data across studies?

  • Methodological Answer :

  • Purity Assessment : Repeat synthesis with rigorous purification (e.g., column chromatography vs. recrystallization) to isolate polymorphic forms .
  • Environmental Controls : Standardize humidity/temperature during crystallization, as moisture can alter melting points by 2–5°C .
  • Cross-Validation : Compare NMR data with computational predictions to identify solvent residue peaks (e.g., DMSO-d₆ at δ 2.5 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.